molecular formula C2H4N4 B562668 Cyanoguanidine-15N4 CAS No. 63419-77-2

Cyanoguanidine-15N4

Cat. No. B562668
CAS RN: 63419-77-2
M. Wt: 88.054
InChI Key: QGBSISYHAICWAH-PQVJJBODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanoguanidine-15N4 (CGN-15N4) is a nitrogen-containing heterocyclic compound that has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, and it is also used as a ligand for metal-catalyzed reactions. CGN-15N4 has been studied extensively in recent years, and its potential applications in scientific research are becoming increasingly apparent. In

Scientific Research Applications

Nitrogen Dynamics Research

Cyanoguanidine-15N4 is instrumental in advancing our understanding of nitrogen dynamics in various fields, including chemical and biological sciences. It is used as a tracer to study nitrogen flows in agro-ecosystems and to understand the nitrogen cycle in soils and plant nitrogen use .

Wastewater Treatment

Poly(methylene-co-cyanoguanidine) (PMCG), which includes Cyanoguanidine-15N4, is used in wastewater treatment due to its oligomeric polycationic nature. It serves as an eco-friendly nitrogen fertilizer with prolonged activity, contributing to environmental sustainability .

Nanotechnology

Cyanoguanidine-15N4 compounds are used to functionalize graphene oxide surfaces for the adsorption and stabilization of palladium nanoparticles. This creates a heterogeneous nanocatalyst with increased palladium adsorption, which has implications in various nanotechnology applications .

properties

IUPAC Name

2-((15N)azanylidynemethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)/i3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBSISYHAICWAH-PQVJJBODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(#[15N])[15N]=C([15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A composition of matter which is useful for detackifying paint particles in spray booth water comprising a melamine polymer obtained from a reaction of melamine, aldehyde and dicyandiamide and wherein the molar rations of melamine: aldehyde:dicyandiamide are in the range of (0.25-0.40):(1):(0.2-0.03).
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Synthesis routes and methods II

Procedure details

Particularly suitable basic aminoplasts are in particular formaldehyde-dicyandiamide, formaldehyde-dicyandiamide-ethylenediamine or formaldehyde-urea-dicyandiamide condensation products. Preferred products are obtained for example by condensation of formaldehyde, dicyandiamide and ammonium chloride or by condensation of formaldehyde with the reaction product of dicyandiamide with ethylenediamine or the corresponding acid salt, such as the hydrochloride or ammonium chloride. Further basic aminoplasts are obtained by condensation of urea, dicyandiamide and formaldehyde in the presence of acid e.g. hydrochloric acid, or by condensation of dicyandiamide with formaldehyde and the tetrahydrochloride of triethylenetetramine.
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